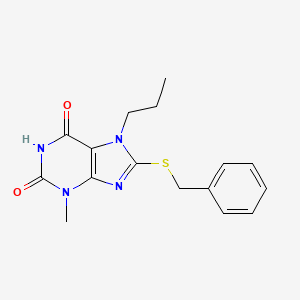
8-Benzylsulfanyl-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
WAY-301544 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-301544 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: WAY-301544 is used to study the biological processes and pathways it affects, particularly in relation to its role as an LSD1 inhibitor.
Medicine: The compound is being researched for its potential therapeutic applications, especially in cancer treatment due to its antitumor properties.
Mechanism of Action
The mechanism of action of WAY-301544 involves its inhibition of LSD1 (lysine-specific demethylase 1), an enzyme that plays a role in the regulation of gene expression. By inhibiting LSD1, WAY-301544 can alter the expression of genes involved in cell growth and differentiation, leading to its antitumor effects. The molecular targets and pathways involved include the demethylation of histones, which affects chromatin structure and gene expression.
Comparison with Similar Compounds
WAY-301544 can be compared with other LSD1 inhibitors and compounds with similar biological activities. Some similar compounds include:
ORY-1001: Another LSD1 inhibitor with potential antitumor properties.
GSK2879552: An LSD1 inhibitor being studied for its effects on cancer cells.
SP-2509: A compound that inhibits LSD1 and has shown promise in cancer research.
WAY-301544 is unique in its specific chemical structure and the particular pathways it affects, which may offer advantages in certain therapeutic applications.
Properties
Molecular Formula |
C16H18N4O2S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
8-benzylsulfanyl-3-methyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C16H18N4O2S/c1-3-9-20-12-13(19(2)15(22)18-14(12)21)17-16(20)23-10-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,18,21,22) |
InChI Key |
BWWWSRCFYCOWKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B10805944.png)
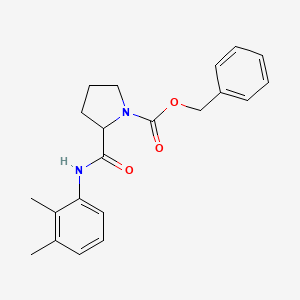
![4-[2,5-Dimethyl-3-[[[2-[2-nitro-4-(trifluoromethyl)phenyl]acetyl]hydrazinylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B10805951.png)
![5-(4-Fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B10805968.png)
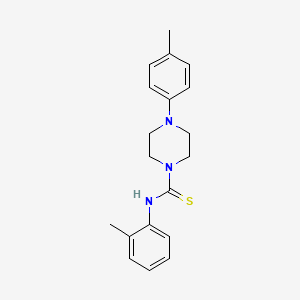
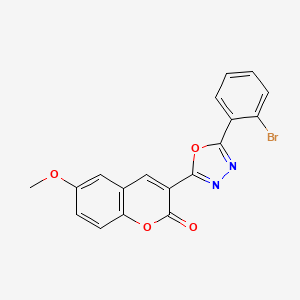
![N'-[(2,5-dimethoxyphenyl)methylideneamino]pyridine-2-carboximidamide](/img/structure/B10805984.png)
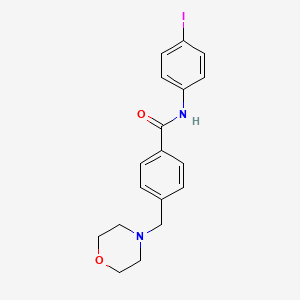
![N-(4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10805994.png)
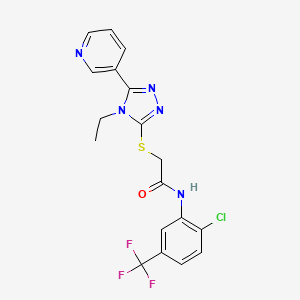
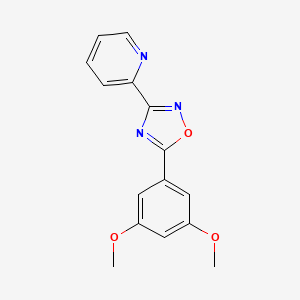
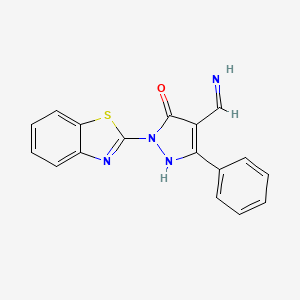
![(5Z)-2-amino-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B10806013.png)
![Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B10806024.png)
